molecular formula C10H23ClOSi3 B14590283 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane CAS No. 61222-32-0

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane

Cat. No.: B14590283
CAS No.: 61222-32-0
M. Wt: 279.00 g/mol
InChI Key: NJAKOEUZIWWOCJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane is an organosilicon compound that features a unique structure with both chloromethyl and trimethylsilyl groups attached to a disiloxane backbone

Preparation Methods

The synthesis of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane typically involves the hydrosilylation of alkenes and alkynes. The process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The general reaction conditions include the use of a silicon-copper alloy and methyl chloride, which react to form the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane involves its reactivity towards nucleophiles and its ability to undergo hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in hydrosilylation, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new silicon-carbon bonds .

Comparison with Similar Compounds

1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane can be compared with other similar organosilicon compounds, such as:

The uniqueness of this compound lies in its combination of chloromethyl and trimethylsilyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

61222-32-0

Molecular Formula

C10H23ClOSi3

Molecular Weight

279.00 g/mol

IUPAC Name

chloromethyl-[dimethyl(2-trimethylsilylethynyl)silyl]oxy-dimethylsilane

InChI

InChI=1S/C10H23ClOSi3/c1-13(2,3)8-9-14(4,5)12-15(6,7)10-11/h10H2,1-7H3

InChI Key

NJAKOEUZIWWOCJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)O[Si](C)(C)CCl

Origin of Product

United States

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